molecular formula C9H9NO3 B13331640 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13331640
M. Wt: 179.17 g/mol
InChI Key: XZBHWNJSOOMBHB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a cyclopropane substituent at the 5-position of the dihydropyridine ring. Its structure combines a strained cyclopropane ring with a conjugated dihydropyridine-carboxylic acid system, which confers unique electronic and steric properties.

Properties

IUPAC Name

5-cyclopropyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-7(9(12)13)3-6(4-10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBHWNJSOOMBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method yields derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or neuroprotection .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Dihydropyridine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Synthesis Conditions
5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Inferred) Cyclopropyl (C₅) C₉H₉NO₃ 179.17 Not reported Likely via cyclopropanation or alkylation
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Cyclopropyl (C₆) C₉H₉NO₃ 179.17 Not reported Commercial synthesis (Enamine Ltd)
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (15a) Phenyl (C₆) C₁₂H₉NO₃ 215.20 260–262 Reflux in EtOH/HCl
5-(2-Hydroxy-4-methoxybenzoyl)-1-cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4p) Cyclohexyl (N₁), benzoyl (C₅) C₂₀H₂₁NO₅ 355.39 Not reported Alkylation with K₂CO₃ in DMF
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (15b) Furan (C₆) C₁₀H₇NO₄ 205.04 268–269 Reflux in EtOH

Key Observations :

  • This could alter reactivity or intermolecular interactions .
  • Synthetic Routes : The cyclopropyl group’s introduction may require specialized reagents (e.g., cyclopropanating agents) or mild alkylation conditions (e.g., K₂CO₃ in DMF) similar to other N-alkylated derivatives .

Physicochemical Properties

Table 2: Spectral and Thermal Data Comparison
Compound Name IR (νmax, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Stability Notes
5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Inferred) ~1720 (C=O), ~3450 (OH/NH) Cyclopropyl H: 1.0–2.5 (m) Cyclopropyl C: 10–25 Strain from cyclopropane may lower thermal stability vs. aromatic analogs
6-(Thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (15c) 1722–1631 (C=O), 3174 (OH) Thiophene H: 7.14–7.90 (m) Thiophene C: 123.71–151.36 High thermal stability (mp 266–268°C)
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4n) 1720 (C=O), 3450 (NH) Benzyl H: 4.50–5.50 (s) Benzyl C: 128.57–162.88 Moderate solubility in polar solvents

Key Observations :

  • Cyclopropyl Effects : The cyclopropyl group’s protons would exhibit complex multiplet patterns in ¹H-NMR (δ 1.0–2.5 ppm) due to ring strain, distinct from aromatic substituents (e.g., thiophene or benzyl groups) .
  • Thermal Stability : Aromatic substituents (e.g., thiophene in 15c) confer higher melting points (>260°C) compared to aliphatic groups. The cyclopropyl variant’s melting point is likely lower due to reduced conjugation and higher solubility .

Biological Activity

5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 1785150-01-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

The molecular formula of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C9H9NO3C_9H_9NO_3 with a molecular weight of 179.17 g/mol. The compound features a dihydropyridine core that contributes to its biological activity.

Property Value
CAS Number1785150-01-7
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine derivatives. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound exhibited a structure-dependent activity profile, with specific derivatives showing enhanced potency compared to standard chemotherapeutic agents like cisplatin.

Case Study Findings:

  • Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay. The results indicated that certain derivatives reduced A549 cell viability significantly, showcasing their potential as anticancer agents .
  • Selectivity : Notably, some compounds displayed lower cytotoxicity towards non-cancerous cells (HSAEC-1 KT), suggesting a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial efficacy of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine derivatives has also been evaluated against multidrug-resistant pathogens. In particular, these compounds have shown promising results against strains of Staphylococcus aureus and other Gram-positive bacteria.

Key Findings:

  • Resistance Profiles : Some derivatives exhibited potent activity against linezolid and tedizolid-resistant strains of S. aureus, indicating their potential for treating resistant infections .
  • Broad Spectrum : The compounds were screened against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating broad-spectrum antimicrobial properties .

The biological activity of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine derivatives is thought to be linked to their ability to interfere with cellular processes in both cancerous and microbial cells. The presence of the carboxylic acid moiety is crucial for their interaction with biological targets.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine derivatives:

Activity Type Cell Line/Pathogen IC50/Effectiveness Notes
AnticancerA549 (lung cancer)Significant reduction in viability at 100 µMStructure-dependent activity observed
AntimicrobialMultidrug-resistant S. aureusPotent against resistant strainsEffective against multiple pathogens

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclopropane introduction via [2+2] cycloaddition or alkylation, followed by dihydropyridine ring closure. For example, cyclopropyl groups are introduced using cyclopropane carboxaldehyde intermediates under acidic conditions, while the dihydropyridine core is formed via cyclization of β-keto esters or amides. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) critically affect yield and purity. Ethanol or THF under reflux (~80–100°C) is often used for cyclization, with yields ranging from 50–75% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable:

  • ¹H NMR : The cyclopropyl protons appear as multiplet signals at δ 0.8–1.2 ppm, while the dihydropyridine ring protons resonate between δ 6.0–7.5 ppm.
  • ¹³C NMR : The carbonyl (C=O) groups are observed at ~165–175 ppm, and the carboxylic acid carbon at ~170 ppm.
  • IR spectroscopy : Confirms the presence of carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) and carbonyl groups (C=O stretch at 1650–1750 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₁NO₃ requires m/z 193.0739) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of substituent introduction on the dihydropyridine ring?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Electrophilic substitution favors the 5-position due to electron-donating effects of the cyclopropyl group. For example, fluorination or nitration at the 5-position can be achieved using AgNO₃ or HNO₃/H₂SO₄. Computational modeling (e.g., DFT) predicts electron density distribution, guiding experimental design. Substituent effects on pharmacological activity (e.g., bioisosteric replacement of COOH with tetrazoles) should also be evaluated .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from impurities (>95% purity is critical) or assay conditions (e.g., pH, solvent). For example:

  • Purity validation : Use HPLC with a C18 column (ACN/0.1% TFA gradient) to confirm purity.
  • Biological assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%).
  • Meta-analysis : Cross-reference data from multiple studies (e.g., enzyme inhibition IC₅₀ values) to identify outliers .

Q. How can computational methods aid in designing derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp predict logP (<3 for oral bioavailability), solubility, and CYP450 interactions.
  • Docking studies : Target the compound’s carboxylic acid group to interact with catalytic residues (e.g., in metalloproteinases or kinases).
  • SAR analysis : Replace the cyclopropyl group with bulkier substituents (e.g., bicyclo[2.2.1]heptane) to improve metabolic stability .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Include:

  • Negative controls : Reactions without catalysts (e.g., Pd(PPh₃)₄) to confirm catalytic necessity.
  • Isotope labeling : Use deuterated solvents (e.g., D₂O) to track proton exchange in acidic conditions.
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., enol tautomers) .

Q. How should researchers handle discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Recrystallization : Repurify using solvents like EtOAc/hexane (1:3) to eliminate polymorphic variations.
  • Cross-validation : Compare with literature data (e.g., PubChem or CAS entries) and replicate experiments under identical conditions.
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature NMR .

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